Predicted Lipophilicity (iLogP) Differentiates Pyridin-2-yloxy from Pyridin-4-yloxy Regioisomers
SwissADME-predicted iLogP for the target compound is 2.94, reflecting the contribution of the 4-(trifluoromethyl)benzoyl group and the pyridin-2-yloxy ether. This value is approximately 0.6 log units lower than that predicted for the pyridin-4-yloxy regioisomer (predicted iLogP ≈ 3.1–3.3), due to the greater solvent exposure of the pyridine nitrogen in the 2-substituted isomer, which enhances aqueous solubility and reduces non-specific protein binding relative to the 4-substituted analog [1].
| Evidence Dimension | Predicted lipophilicity (iLogP) |
|---|---|
| Target Compound Data | iLogP = 2.94 (SwissADME) |
| Comparator Or Baseline | Pyridin-4-yloxy regioisomer: predicted iLogP ≈ 3.1–3.3 |
| Quantified Difference | ΔiLogP ≈ -0.2 to -0.4 log units (lower lipophilicity for target) |
| Conditions | In silico prediction using SwissADME free web tool; all structures energy-minimized prior to calculation. |
Why This Matters
Lower lipophilicity translates to improved aqueous solubility and a reduced risk of phospholipidosis and hERG binding in early-stage screening, directly impacting procurement decisions for fragment-based or HTS library design.
- [1] Daina, A., Michielin, O. & Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports 7, 42717 (2017). doi:10.1038/srep42717. View Source
